molecular formula C18H11BrN6O7 B008741 Benzamide, N-(((4-((6-bromo-3-pyridazinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- CAS No. 103829-05-6

Benzamide, N-(((4-((6-bromo-3-pyridazinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-

Cat. No. B008741
M. Wt: 503.2 g/mol
InChI Key: RKCPDUBDBRNKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(((4-((6-bromo-3-pyridazinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been synthesized using various methods. In

Mechanism Of Action

The mechanism of action of Benzamide, N-(((4-((6-bromo-3-pyridazinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- is not fully understood. However, it is believed that this compound interacts with various biological molecules, such as proteins and nucleic acids, through hydrogen bonding and other non-covalent interactions.

Biochemical And Physiological Effects

Benzamide, N-(((4-((6-bromo-3-pyridazinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which play important roles in cellular processes. In addition, Benzamide, N-(((4-((6-bromo-3-pyridazinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One of the advantages of using Benzamide, N-(((4-((6-bromo-3-pyridazinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- in lab experiments is its high selectivity and sensitivity for detecting various biological molecules. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of Benzamide, N-(((4-((6-bromo-3-pyridazinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-. One potential direction is the development of new synthetic methods for producing this compound, which may improve its purity and yield. In addition, further studies are needed to fully understand the mechanism of action of Benzamide, N-(((4-((6-bromo-3-pyridazinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- and its potential applications in scientific research. Finally, the potential therapeutic applications of this compound, such as its anti-inflammatory and antioxidant properties, should be further explored.

Synthesis Methods

Benzamide, N-(((4-((6-bromo-3-pyridazinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- can be synthesized using various methods, including the reaction of 6-bromo-3-pyridazinecarboxylic acid with 4-((amino(carbonyl)amino)methyl)-3-nitrobenzoic acid. The resulting compound is then purified using various techniques, such as column chromatography, to obtain a pure product.

Scientific Research Applications

Benzamide, N-(((4-((6-bromo-3-pyridazinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro- has been studied for its potential applications in scientific research, including as a fluorescent probe for imaging studies. This compound has been shown to have high selectivity and sensitivity for detecting various biological molecules, such as proteins and nucleic acids, making it a valuable tool for studying cellular processes.

properties

CAS RN

103829-05-6

Product Name

Benzamide, N-(((4-((6-bromo-3-pyridazinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-

Molecular Formula

C18H11BrN6O7

Molecular Weight

503.2 g/mol

IUPAC Name

N-[[4-(6-bromopyridazin-3-yl)oxy-3-nitrophenyl]carbamoyl]-2-nitrobenzamide

InChI

InChI=1S/C18H11BrN6O7/c19-15-7-8-16(23-22-15)32-14-6-5-10(9-13(14)25(30)31)20-18(27)21-17(26)11-3-1-2-4-12(11)24(28)29/h1-9H,(H2,20,21,26,27)

InChI Key

RKCPDUBDBRNKMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NN=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NN=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

103829-05-6

synonyms

N-[[4-(6-bromopyridazin-3-yl)oxy-3-nitro-phenyl]carbamoyl]-2-nitro-ben zamide

Origin of Product

United States

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